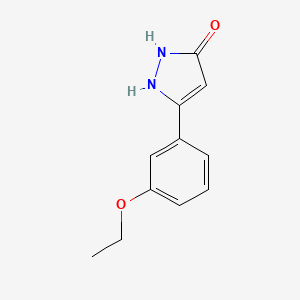

3-(3-ethoxyphenyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethoxyphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-9-5-3-4-8(6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMLLBOPRSKKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Ethoxyphenyl 1h Pyrazol 5 Ol and Its Derivatives

Evolution of Synthetic Routes to Pyrazol-5-ol Compoundstandfonline.comresearchgate.net

The synthesis of pyrazol-5-ol compounds, a critical scaffold in medicinal and materials chemistry, has a rich history rooted in classical organic reactions. tandfonline.comnih.gov Over time, these foundational methods have been refined and supplemented by more sophisticated approaches, offering greater control over regioselectivity and molecular diversity. nih.govnih.gov

Classical Cyclization and Condensation Approachesnih.govnih.gov

The most traditional and widely employed method for synthesizing the pyrazol-5-ol ring is the Knorr condensation. nih.gov This reaction typically involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govnih.gov For the synthesis of a compound like 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, the classical approach would involve reacting ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate with hydrazine hydrate (B1144303).

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazol-5-ol ring. Variations of this method can utilize different starting materials and catalysts to optimize yields and purity. nih.govrsc.org For instance, reacting β-ketoesters with phenylhydrazine (B124118) in glacial acetic acid under reflux is a common procedure to obtain N-phenyl substituted pyrazol-5-ones. nih.gov

Table 1: Examples of Classical Pyrazol-5-one Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | Glacial acetic acid, reflux 6h | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 41% | nih.gov |

| Methyl isobutyrylacetate | Phenylhydrazine | Glacial acetic acid, reflux 12h | 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one | 35% | nih.gov |

| Ethyl benzoylacetate | Phenylhydrazine | Glacial acetic acid, reflux 8h | 1,3-diphenyl-1H-pyrazol-5(4H)-one | 61% | nih.gov |

While robust, these classical methods often require harsh reaction conditions, long reaction times, and sometimes result in mixtures of regioisomers, particularly when using substituted hydrazines. nih.gov

1,3-Dipolar Cycloaddition Reactionsnih.govyoutube.com

A more modern and versatile approach to pyrazole (B372694) synthesis involves 1,3-dipolar cycloaddition reactions. nih.govrsc.org This method constructs the five-membered ring in a single, concerted step by reacting a 1,3-dipole with a dipolarophile, typically an alkyne or an alkyne equivalent. nih.govyoutube.com

For pyrazole synthesis, the 1,3-dipole is often a nitrile imine, which can be generated in situ from hydrazonoyl halides or N-tosylhydrazones. researchgate.netorganic-chemistry.org The reaction of a nitrile imine with an alkyne provides a direct route to fully substituted pyrazoles. youtube.com To obtain a pyrazol-5-ol, a suitable alkyne bearing a hydroxyl or a protected hydroxyl group would be required. A key advantage of this method is the potential for high regioselectivity, which can be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govorganic-chemistry.org

Recent advancements have focused on using alkyne surrogates, such as bromoalkenes, which react with the 1,3-dipole to form a pyrazoline intermediate that subsequently eliminates HBr to aromatize into the final pyrazole product. nih.gov This strategy can overcome issues related to the stability and accessibility of certain alkynes. nih.gov

Green Chemistry Approaches in 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol Synthesisnih.govekb.eg

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.gov

Aqueous Media and Solvent-Free Reaction Conditionstandfonline.comthieme-connect.com

A significant development in green synthesis is the replacement of volatile and toxic organic solvents with water. thieme-connect.comrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several pyrazole syntheses have been successfully adapted to aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. thieme-connect.comresearchgate.net For example, the synthesis of pyrazolineone derivatives has been achieved by reacting ethyl acetoacetate and hydrazines in water with imidazole (B134444) as a catalyst. acs.org

Solvent-free, or solid-state, reactions represent another important green methodology. tandfonline.comtandfonline.com These reactions, often conducted by grinding the reactants together, can lead to higher yields, shorter reaction times, and a significant reduction in waste. tandfonline.comresearchgate.net One study reported the synthesis of pyrazole derivatives under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a recyclable ionic salt medium, with yields ranging from 75–86%. tandfonline.comtandfonline.com

Table 2: Green Synthesis Conditions for Pyrazole Derivatives

| Reaction Type | Catalyst/Medium | Conditions | Advantage | Reference |

| Multicomponent synthesis of 5-aminopyrazoles | Sodium p-toluene sulfonate (NaPTS) | Aqueous medium, 5 min | Water-soluble, recyclable catalyst; rapid reaction | rsc.org |

| Synthesis of pyrazole derivatives | Tetrabutylammonium bromide (TBAB) | Solvent-free, room temp | Recyclable medium, good yields (75-86%) | tandfonline.comtandfonline.com |

| Synthesis of pyrano[2,3-c]pyrazoles | Piperidine (B6355638) | Aqueous medium, room temp, 20 min | Time-efficient, high yields (85-93%) | mdpi.com |

| Synthesis of pyrazole-3-carboxylates | None | "On water" conditions | Avoids toxic hydrazine, no purification needed | rsc.org |

Microwave-Assisted Synthesisbenthamdirect.comdergipark.org.tr

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comdergipark.org.tr Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently improves product yields and purity. nih.govnih.gov This technique has been extensively applied to the synthesis of pyrazoles. benthamdirect.com

One-pot, solvent-free syntheses of pyrazolone (B3327878) derivatives have been developed using microwave irradiation, providing structurally diverse products in good to excellent yields (51–98%). nih.gov Another efficient method involves the microwave-mediated reaction of an α-cyanoketone with an aryl hydrazine in aqueous HCl at 150 °C for 10-15 minutes, yielding 1-aryl-1H-pyrazole-5-amines in 70-90% yields. nih.gov This approach combines the benefits of microwave assistance and the use of water as a green solvent. nih.gov

Multicomponent Reactions for Scaffold Constructionmdpi.comnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org MCRs have become a cornerstone for the rapid generation of molecular libraries and the synthesis of complex heterocyclic scaffolds like pyrazoles. mdpi.comrsc.org

The synthesis of pyrazole derivatives, particularly fused systems like pyrano[2,3-c]pyrazoles, is frequently achieved through four-component reactions. mdpi.comrsc.org A typical MCR for this scaffold involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.org These reactions can be performed under various conditions, including in aqueous media, under solvent-free conditions, or with the assistance of ultrasound or microwave irradiation, aligning with the principles of green chemistry. researchgate.netmdpi.comrsc.org

For example, a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile catalyzed by piperidine in water at room temperature can produce pyrano[2,3-c]pyrazole derivatives in high yields within 20 minutes. mdpi.com The versatility of MCRs allows for the creation of a wide diversity of substituted pyrazoles by simply varying the starting components, making it a powerful strategy for drug discovery and materials science. beilstein-journals.orgacs.org

Catalytic Protocols for Enhanced Yield and Selectivity

Traditional pyrazole syntheses, such as the Knorr condensation of β-ketoesters with hydrazines, often require harsh conditions and can result in moderate yields and mixtures of regioisomers. Modern catalytic protocols offer significant improvements by enabling reactions under milder conditions, reducing reaction times, and enhancing both yield and selectivity. mdpi.comjetir.org

The application of both organocatalysts and metal-based catalysts has revolutionized the synthesis of pyrazole scaffolds. nih.govresearchgate.net Metal catalysis, employing transition metals like copper, iron, silver, and ruthenium, offers powerful pathways for pyrazole formation. organic-chemistry.orgrsc.org For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a mild and convenient route to a broad range of pyrazole derivatives. nih.gov Similarly, iron-catalyzed methods have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. jetir.org In the context of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, a hypothetical metal-catalyzed cyclocondensation of ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate with hydrazine could proceed under significantly milder conditions than the traditional acid-catalyzed thermal method, leading to higher purity and yield.

Organocatalysis, which avoids the use of potentially toxic and expensive metals, has emerged as a powerful alternative. researchgate.net Secondary amines, for example, have been used to catalyze asymmetric Michael/Wittig/oxa-Michael reaction sequences to produce complex pyrano[2,3-c]pyrazoles with excellent enantioselectivity. acs.org For the synthesis of the core pyrazole ring, organocatalysts can activate the dicarbonyl substrate or the hydrazine component, facilitating the initial condensation and subsequent cyclization steps. Cinchona-derived squaramides have been successfully used in sequential catalytic systems for the synthesis of chiral pyrano-annulated pyrazoles. nih.gov

Table 1: Comparison of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages for Pyrazole Synthesis | Potential Application for 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol |

|---|---|---|---|

| Metal-Catalysis | Cu(OAc)₂, Fe(II) pincer complexes, AgOTf | High yields, mild reaction conditions, oxidative C-N coupling, good functional group tolerance. mdpi.comnih.govrsc.org | Improved yield and reduced byproducts in the cyclocondensation step. |

| Organocatalysis | Secondary amines (e.g., Proline derivatives), Squaramides | Metal-free, enantioselective transformations, mild conditions, formation of complex fused systems. acs.orgnih.gov | Asymmetric functionalization of the pyrazole ring post-synthesis. |

Nanocatalysis represents a frontier in chemical synthesis, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, mild reaction conditions, and catalyst recyclability. taylorfrancis.com Various nanocatalysts, including metal oxides like ZnO and CaO, have been employed for the efficient synthesis of pyrazole derivatives. pharmacophorejournal.comresearchgate.net These reactions often proceed under green chemistry principles, utilizing benign solvents like water or even solvent-free conditions, sometimes assisted by microwave irradiation. pharmacophorejournal.compharmacognosyjournal.net

For the synthesis of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, a zinc oxide (ZnO) nanocatalyst could be employed to facilitate the condensation between ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate and hydrazine hydrate under microwave-assisted, solvent-free conditions. This approach would align with green chemistry goals by minimizing waste and energy consumption. pharmacophorejournal.com The high efficiency and recyclability of nanocatalysts also make them economically attractive for larger-scale production. frontiersin.org

Table 2: Advantages of Nanocatalysts in the Synthesis of Pyrazole Derivatives

| Nanocatalyst Example | Synthetic Method | Key Benefits | Reference |

|---|---|---|---|

| ZnO Nanoparticles | Microwave-assisted, solvent-free condensation | Green chemistry approach, rapid reaction, high yield. | pharmacophorejournal.com |

| CaO Nanoparticles | One-pot multi-component reaction in water | High yield (85–91%), short reaction time, simple separation, recoverable catalyst. | researchgate.net |

| YS-Fe₃O₄@PMO/IL-Cu | Ultrasonic-assisted multi-component reaction | High efficiency, catalyst recyclability, applicable to a wide range of substrates. | frontiersin.org |

Regioselective and Stereoselective Synthesis Strategies

When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, controlling regioselectivity is a significant challenge. The reaction of ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate with hydrazine can potentially yield two regioisomers: 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and 5-(3-ethoxyphenyl)-1H-pyrazol-3-ol. Research has shown that the choice of solvent and catalyst is crucial for directing the outcome. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity in favor of one isomer. organic-chemistry.org The addition of a catalytic amount of acid can further enhance yields by promoting the final dehydration step. organic-chemistry.org

Stereoselective synthesis is critical when creating chiral pyrazole derivatives, which are of great interest in medicinal chemistry. researchgate.net While the core synthesis of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol does not inherently create a stereocenter, subsequent functionalization or the use of chiral building blocks can introduce chirality. For example, organocatalytic asymmetric Michael additions to unsaturated pyrazolones can generate chiral spiro-cyclic or fused-ring pyrazole systems with high enantioselectivity. researchgate.netnih.gov A regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed using a silver carbonate catalyst, which controls the stereochemical outcome of the Michael addition of pyrazoles to conjugated carbonyl alkynes. mdpi.com

Functionalization and Derivatization Strategies for Structural Diversity

The 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol scaffold offers multiple sites for functionalization, enabling the creation of diverse chemical libraries for various applications. nih.govmdpi.com Key positions for derivatization include the N1 nitrogen, the C4 carbon, and the C5 hydroxyl group (which exists in tautomeric equilibrium with the pyrazolone carbonyl).

N-Alkylation and N-Arylation: The N1 position of the pyrazole ring can be readily alkylated or arylated using various electrophiles. nih.gov These reactions are often carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

C4-Functionalization: The C4 position is susceptible to electrophilic substitution. Halogenation, particularly bromination with N-bromosuccinimide (NBS), is a common first step, introducing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to install aryl, heteroaryl, or alkynyl groups. thieme-connect.com

O-Alkylation/Acylation: The C5-hydroxyl group can be alkylated or acylated to produce pyrazole ethers or esters, respectively. This modification can significantly alter the physicochemical properties of the parent molecule.

These derivatization strategies allow for systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Table 3: Potential Derivatization Reactions for 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol

| Position | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl |

| N1 | N-Arylation | Aryl halides, Cu or Pd catalyst | N-Aryl |

| C4 | Halogenation | NBS, NCS | Bromo, Chloro |

| C4 (from halo-derivative) | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Aryl |

| C5-OH | O-Alkylation (Etherification) | Alkyl halides, Base (e.g., NaH) | O-Alkyl (Ether) |

| C5-OH | O-Acylation (Esterification) | Acyl chlorides, Acid anhydrides | O-Acyl (Ester) |

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process introduces a new set of challenges. thieme-connect.com For the synthesis of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, key considerations include the cost and availability of starting materials, catalyst efficiency and loading, process safety, and product purification. organic-chemistry.org The Knorr pyrazole synthesis is generally robust, but optimizing it for scale requires careful attention to reaction conditions to maximize yield and minimize impurities. youtube.com

The use of highly efficient and recyclable catalysts, such as the nanocatalysts discussed earlier, is particularly advantageous for scalable synthesis as it reduces catalyst loading and simplifies work-up procedures. researchgate.net Flow chemistry is another modern approach that offers significant benefits for scaling up, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and consistent product quality. thieme-connect.com A practical kilogram-scale synthesis of trifluoromethylated pyrazoles has been reported that successfully utilized both batch and flow processing to manage different reaction steps, demonstrating a hybrid approach to scalability. thieme-connect.com The purification of the final product, which might involve crystallization or distillation, must also be optimized for efficiency and yield on a larger scale. youtube.com

Computational Chemistry and Molecular Modeling Studies of 3 3 Ethoxyphenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are employed to determine the most stable conformation (optimized geometry) of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol. ijbiotech.com

These calculations yield critical electronic descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. These maps are crucial for predicting sites of hydrogen bonding and other electrostatic interactions with a biological receptor.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and the polarity of specific bonds.

For 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, these analyses would reveal the electronic influence of the ethoxy group on the phenyl ring and the pyrazole (B372694) core, highlighting potential interaction sites for receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netajpp.in This simulation places the ligand into the active site of a receptor and scores the different binding poses. For pyrazole derivatives, common targets include protein kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases. researchgate.netnih.govnih.gov

Docking algorithms, such as those in AutoDock or GOLD software, calculate a binding energy score (typically in kcal/mol) for the most favorable ligand poses. researchgate.net A lower binding energy indicates a more stable ligand-receptor complex and higher binding affinity. The analysis reveals the specific binding mode, detailing the precise orientation of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol within the binding pocket. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding site that form significant interactions with the ligand. nih.gov For instance, the hydroxyl (-OH) and nitrogen atoms of the pyrazole ring in 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol are potential hydrogen bond donors and acceptors, while the ethoxyphenyl group can engage in hydrophobic and aromatic interactions. Identifying these crucial residues provides insight into the structural basis of molecular recognition and activity.

Table 1: Example of Expected Data from a Molecular Docking Study of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol against Potential Protein Targets. This table is illustrative of the type of data generated and does not represent actual experimental results for this specific compound.

| biotechProtein Target | functionsBinding Energy (kcal/mol) | linkKey Interacting Residues | scienceInteraction Type |

|---|---|---|---|

| VEGFR-2 Kinase | -9.5 | Cys919, Asp1046 | Hydrogen Bond |

| COX-2 | -8.8 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -7.9 | His94, Thr199, Thr200 | H-Bond, Coordination with Zn ion |

| Aurora A Kinase | -9.1 | Arg137, Tyr212 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the conformational stability of the complex in a simulated physiological environment. Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. These simulations validate the docking results by confirming that the predicted binding mode is stable over a period of nanoseconds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.eduijbpas.com 2D-QSAR models correlate activity with physicochemical descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) relate activity to the 3D steric and electrostatic fields of the molecules. nih.govresearchgate.net

To build a QSAR model for a class of compounds including 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, a dataset of structurally similar pyrazole derivatives with known biological activities is required. The resulting model can then predict the activity of new, untested compounds. 3D-QSAR models also generate contour maps that visualize regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) would likely increase or decrease biological activity, providing a roadmap for lead optimization. researchgate.netresearchgate.net

Table 2: Typical Statistical Parameters for a Validated 3D-QSAR Model. This table shows the standard metrics used to assess the quality and predictive power of a QSAR model.

| analyticsParameter | check_circleAcceptable Value | help_outlineDescription |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Indicates the goodness of fit of the model to the training data. |

| r²_pred (External validation r²) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

| F-value | High value | Indicates the statistical significance of the model. |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models can be generated based on a set of known active ligands or from a ligand-receptor complex structure. nih.govmdpi.com For 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, key pharmacophoric features would likely include a hydrogen bond acceptor (the carbonyl/hydroxyl oxygen), a hydrogen bond donor (the pyrazole N-H or -OH), and an aromatic/hydrophobic region (the ethoxyphenyl ring).

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to perform a virtual screening of large chemical databases. nih.gov This process rapidly identifies diverse compounds from the database that match the pharmacophore features, allowing for the discovery of novel scaffolds with the potential for the desired biological activity. This approach significantly narrows down the number of compounds for synthesis and experimental testing.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Pyrazol-5-ol Scaffold

The design of novel therapeutic agents based on the 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol scaffold leverages both ligand-based and structure-based computational drug design principles. These strategies are crucial for identifying the key molecular features that govern the interaction of these compounds with their biological targets and for predicting the activity of newly designed molecules.

Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, researchers often turn to ligand-based drug design. This approach relies on analyzing a set of molecules known to be active against the target to derive a model that explains their activity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For the broader pyrazolone (B3327878) scaffold, pharmacophore models have been successfully generated to identify novel inhibitors for targets like Janus kinases (JAKs). nih.govacs.org For instance, a pharmacophore model developed from the JAK3/tofacitinib complex highlighted four crucial features: one hydrophobic center, one hydrogen-bond donor, and two hydrogen-bond acceptors. nih.gov Such models are then used as 3D queries to screen large compound libraries for new potential inhibitors. nih.gov Studies on pyrazole-dimedone hybrids identified three key features—a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group—as requirements for their antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole analogs, 2D and 3D-QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines. eurjchem.com For example, a QSAR study on pyrazole derivatives as antiproliferative agents against the HT-29 human colorectal adenocarcinoma cell line yielded a robust model with high predictive power, confirmed by internal and external validation. eurjchem.com Another advanced 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors identified that hydrogen bond acceptor, hydrophobic, and salt bridge fields were key contributors to their activity. nih.gov

Structure-Based Drug Design

When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This method involves analyzing the target's binding site to design molecules that fit and interact with it optimally.

Molecular Docking: This is a key computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Molecular docking studies have been extensively used for pyrazole derivatives to elucidate their binding modes with various enzymes. For instance, docking studies of pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 have revealed key hydrogen bonding and hydrophobic interactions, helping to explain their inhibitory potential. researchgate.net In a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking revealed specific interactions with the enzyme's active site, which were later confirmed by molecular dynamics simulations for stability. nih.gov Similarly, pyrazole-clubbed thiazole (B1198619) compounds were docked against the DNA gyrase enzyme to understand their antimicrobial mechanism. nih.gov These studies provide critical insights into the specific amino acid residues that the pyrazole scaffold and its substituents interact with, guiding further optimization of the lead compounds.

By integrating these computational approaches, researchers can effectively design and screen novel compounds based on the 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol scaffold. Ligand-based methods help in identifying the general pharmacophoric features and predicting activity, while structure-based techniques provide a detailed understanding of the molecular interactions at the atomic level, paving the way for the rational development of potent and selective inhibitors.

Structure Activity Relationship Sar Investigations of 3 3 Ethoxyphenyl 1h Pyrazol 5 Ol Analogues

Systematic Structural Modifications of the 3-(3-ethoxyphenyl) Moiety

The 3-(3-ethoxyphenyl) moiety of the parent compound serves as a crucial anchor for molecular interactions, and its systematic modification has been a key strategy in the exploration of the chemical space around this scaffold. Researchers have explored a range of alterations to the ethoxy group and the phenyl ring to understand their impact on biological activity.

Variations of the alkoxy group at the meta-position of the phenyl ring have demonstrated a significant influence on the compound's potency. Studies have shown that the length and nature of the alkyl chain are critical. For instance, modifying the ethoxy group to a methoxy (B1213986) or a propoxy group can lead to notable changes in activity, suggesting a specific spatial requirement in the target's binding pocket.

Furthermore, positional isomerism of the alkoxy group on the phenyl ring has been investigated. Moving the ethoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) has been shown to dramatically alter the biological profile, often leading to a decrease in activity. This highlights the importance of the specific substitution pattern for optimal interaction with the biological target.

Influence of Substitutions on Molecular Recognition and Target Affinity

Substitutions on the 3-(3-ethoxyphenyl) moiety directly influence how the molecule is recognized by its biological target and the strength of the binding interaction. The ethoxy group, in particular, is often involved in crucial hydrogen bonding or hydrophobic interactions within the active site of the target protein.

Computational modeling and X-ray crystallography studies of related compounds have provided insights into these binding modes. These studies often reveal a well-defined binding pocket that accommodates the 3-ethoxyphenyl group, with specific residues forming key contacts. Any alteration to the substituent pattern that disrupts these optimal interactions can lead to a significant loss of affinity.

Impact of Pyrazol-5-ol Ring Substituents on Biological Profiles

The pyrazol-5-ol ring is another critical component of the pharmacophore, and its substitution pattern has a profound impact on the biological profile of the analogues. Modifications at various positions of this heterocyclic ring have been explored to fine-tune activity and other properties.

Substitution at the N1 position of the pyrazole (B372694) ring is a common strategy for analogue development. The introduction of small alkyl or aryl groups can influence the molecule's lipophilicity and metabolic stability. The choice of the substituent at this position can also affect the tautomeric equilibrium of the pyrazol-5-ol ring, which can be important for target binding.

Modifications at the C4 position of the pyrazole ring have also been investigated. The introduction of various substituents at this position can alter the shape and electronic properties of the molecule, potentially leading to new interactions with the target or, conversely, causing steric hindrance that reduces affinity.

The pyrazol-5-ol moiety itself is known to be a potential metabolic liability, and therefore, some research efforts have focused on replacing it with other bioisosteric groups. The goal of such modifications is to improve the pharmacokinetic profile of the compounds while retaining the desired biological activity.

Stereochemical Effects on Pre-clinical Biological Activity Profiles

While 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The differential activity of enantiomers or diastereomers underscores the three-dimensional nature of the drug-receptor interaction.

When a stereocenter is introduced, for example, by adding a chiral substituent to the pyrazole ring or the ethoxy side chain, the resulting enantiomers can exhibit significantly different potencies. This is because one enantiomer may fit more snugly into the chiral binding site of the target protein, allowing for more favorable interactions, while the other enantiomer may bind less effectively or not at all.

The separation and individual testing of stereoisomers are therefore crucial in preclinical development to identify the eutomer – the more active isomer. The stereochemical configuration can influence not only the pharmacodynamic properties but also the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

Development of Predictive SAR Models for Optimized Analogues

To rationalize the experimental SAR data and to guide the design of new, more potent analogues, researchers have employed computational methods to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this context.

These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating various physicochemical descriptors of the molecules (such as lipophilicity, electronic properties, and steric parameters) with their measured potencies, a predictive equation can be derived.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pyrazole-based compounds. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Pre Clinical Mechanistic Pharmacology and Molecular Target Elucidation

Enzyme Inhibition Studies of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and Derivatives

The pyrazole (B372694) nucleus is a common feature in many compounds designed as enzyme inhibitors. Research into various substituted pyrazole derivatives has revealed inhibitory activity against a range of enzymes.

Kinetic Analysis of Enzyme-Ligand Interactions

Currently, there is a lack of specific published research detailing the kinetic analysis of the interaction between 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and specific enzyme targets. Such studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the affinity of the compound for its target.

Identification of Specific Enzyme Targets (e.g., Kinases, Oxidoreductases, Carbonic Anhydrase)

Kinases: The pyrazole scaffold is recognized as a "privileged scaffold" in the development of kinase inhibitors. nih.gov Kinases are key regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. ontosight.ai For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the aurora kinase inhibitor tozasertib. nih.gov Another pyrazole derivative, OSU-03012, has been shown to be a direct inhibitor of p21-activated kinase (PAK). researchgate.net

Oxidoreductases: Certain pyrazoline derivatives have been investigated as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) synthesis. researchgate.net Additionally, a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated inhibitory activity against monoamine oxidases (MAOs), which are flavin-containing amine oxidoreductases. nih.gov

Carbonic Anhydrase: Pyrazole-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms II, IX, and XII. nih.govrsc.org Some of these derivatives showed significant inhibitory potency. nih.gov A study on 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides also reported inhibitory activity against several human CA isoforms. mdpi.com

Receptor Binding and Agonist/Antagonist Profiling (in vitro Pre-clinical)

There is currently no publicly available in vitro preclinical data on the receptor binding profile of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, nor has its potential agonist or antagonist activity at various receptors been characterized.

Cellular Assays for Mechanism of Action Elucidation (in vitro Research Context)

The effects of pyrazole derivatives have been explored in various cellular assays, providing insights into their potential mechanisms of action.

Investigation of Cellular Pathway Modulation (e.g., Signaling Cascades, Protein Expression)

Studies on related pyrazole compounds suggest potential mechanisms of cellular pathway modulation. For example, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov In endothelial cells, certain pyrazole derivatives have demonstrated a protective effect against oxidative stress by inhibiting superoxide (B77818) anion production and NADPH oxidase activity. nih.gov

Analysis of Cellular Phenotypic Changes (e.g., Proliferation, Apoptosis Induction)

The pyrazole structure is a key component in many compounds with antiproliferative and pro-apoptotic activities.

Proliferation: A number of pyrazole derivatives have shown interesting anticancer activity, with some being able to strongly inhibit the proliferation of both solid tumor and leukemia cell lines. nih.gov

Apoptosis Induction: Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. For instance, one study found that a specific pyrazole derivative induced apoptosis in triple-negative breast cancer cells, accompanied by cell cycle arrest in the S phase. nih.gov

Pre-clinical in vivo Pharmacological Evaluation (Animal Models for Mechanistic Insights)

There is no available information from preclinical in vivo studies to provide mechanistic insights into the pharmacological effects of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol.

Target Engagement and Biomarker Discovery in Animal Models

Information regarding the in vivo target engagement of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol is not documented in public records. Similarly, there are no published studies on the discovery of specific biomarkers in animal models following administration of this compound.

Pharmacodynamic Assessment in Pre-clinical Systems

Details of pharmacodynamic assessments of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol in preclinical animal systems are not available. Without such studies, the compound's effect on the body and its mechanism of action at a physiological level remain unknown.

Broader Applications and Future Directions in Pyrazole Chemistry

Role of Pyrazol-5-ol Scaffolds in Agrochemistry Research (e.g., Herbicidal, Insecticidal Agents)

The structural versatility of the pyrazole (B372694) ring has made it a highly attractive scaffold in the development of novel agrochemicals. mdpi.comglobalresearchonline.net Pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. nih.gov

Herbicidal Activity: A number of pyrazole-containing compounds have been developed as potent herbicides. For example, pyroxasulfone (B108660) is a pre-emergence herbicide that effectively controls grass and broadleaf weeds in major crops like corn and soybeans. Research has shown that certain substituted phenylpyrazole derivatives exhibit significant herbicidal activity against various weeds. While specific studies on the herbicidal properties of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol are not extensively documented, the known efficacy of other pyrazole derivatives suggests that this compound and its analogues could be promising candidates for further investigation in weed management.

Insecticidal and Fungicidal Properties: The pyrazole core is also central to the design of modern insecticides and fungicides. nih.gov Fipronil, a broad-spectrum insecticide, is a well-known example of a pyrazole-based pesticide. nih.gov Recent research has focused on synthesizing novel pyrazole derivatives with potent insecticidal activities against various pests. nih.gov For instance, pyrazole-5-carboxamide derivatives have been explored as potential insecticides. nih.gov Furthermore, pyrazol-5-yl-benzamide derivatives containing a chiral oxazoline (B21484) moiety have demonstrated remarkable antifungal activities against plant pathogens like Valsa mali. mdpi.com These findings underscore the potential of the pyrazol-5-ol scaffold, and by extension 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, as a template for the development of new crop protection agents.

Applications in Materials Science and Industrial Chemistry (e.g., Fluorescent Probes, Dyes)

Beyond agriculture, pyrazole derivatives have found significant utility in materials science and industrial chemistry, particularly as fluorescent probes and dyes. globalresearchonline.net The inherent aromaticity and tunable electronic properties of the pyrazole ring make it an excellent platform for creating novel photoactive materials. chemimpex.com

Fluorescent Probes: Pyrazoline derivatives, which are structurally related to pyrazoles, are known to exhibit fluorescence, often emitting in the blue region of the spectrum upon UV excitation. globalresearchonline.net This property has led to their investigation as fluorescent probes for various applications, including the detection of ions and biological molecules. The development of pyrazolo[1,5-a]pyrimidines as fluorophores highlights the potential of fused pyrazole systems in creating highly emissive and photostable materials. nih.gov These probes can be designed to be sensitive to their environment, making them useful for studying biological processes and for bioimaging.

Dyes and Pigments: The pyrazolone (B3327878) core, a close relative of pyrazol-5-ol, has been a key component in the synthesis of azo dyes for many years. mdpi.com These dyes have been used in the textile and photography industries. The ability to modify the substituents on the pyrazole ring allows for fine-tuning of the color and other properties of the resulting dyes. mdpi.com This historical and ongoing use in the dye industry points to the potential of pyrazol-5-ol derivatives, including 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, in the development of new colorants and functional materials.

Emerging Research Trends in Pyrazole-Based Compound Development

The field of pyrazole chemistry is continuously evolving, with new research trends focused on developing more efficient and sustainable synthetic methods, as well as exploring novel applications. researchgate.net

Advanced Synthetic Methodologies: A significant trend is the development of green and efficient synthetic protocols for pyrazole derivatives. researchgate.net This includes the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, and the application of novel catalysts, such as nano-ZnO, to improve reaction yields and reduce environmental impact. researchgate.net Flow chemistry is also emerging as a powerful tool for the synthesis of pyrazoles, offering advantages in terms of safety, scalability, and reaction control.

Targeted Drug Design: In medicinal chemistry, there is a strong focus on the rational design of pyrazole-based compounds that target specific biological pathways involved in disease. globalresearchonline.net For example, researchers are designing pyrazole derivatives as inhibitors of specific enzymes like kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. globalresearchonline.net The use of computational tools like molecular docking is becoming increasingly important in guiding the design of these targeted therapies. mdpi.com

Expansion into New Therapeutic Areas: While pyrazoles have a well-established role in anti-inflammatory and analgesic drugs, emerging research is exploring their potential in other therapeutic areas. researchgate.netmdpi.com This includes the development of pyrazole-based agents for neurodegenerative diseases, metabolic disorders, and infectious diseases.

Challenges and Opportunities in Designing Next-Generation Pyrazol-5-ol Derivatives

Despite the significant progress in pyrazole chemistry, several challenges and opportunities remain in the design of next-generation pyrazol-5-ol derivatives.

Challenges:

Selectivity and Off-Target Effects: A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicity. globalresearchonline.net

Drug Resistance: The emergence of drug-resistant strains of pathogens and cancer cells necessitates the continuous development of new compounds with novel mechanisms of action.

Synthetic Complexity: The synthesis of complex, highly functionalized pyrazole derivatives can be challenging, requiring multi-step procedures and potentially expensive starting materials. researchgate.net

Environmental Impact: The development of sustainable and environmentally friendly synthetic methods remains a key challenge for the chemical industry. researchgate.net

Opportunities:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies can provide valuable insights into the relationship between the chemical structure of pyrazole derivatives and their biological activity, guiding the design of more potent and selective compounds. globalresearchonline.net

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to a biological target, which can then be elaborated into more potent lead compounds.

Combinatorial Chemistry: The synthesis of large libraries of pyrazole derivatives can accelerate the discovery of new bioactive compounds.

Repurposing Existing Drugs: Exploring new applications for existing pyrazole-based drugs can be a time- and cost-effective strategy for drug development.

Interdisciplinary Research Perspectives for 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and Analogues

The specific compound 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and its close analogues, such as 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine, represent a fertile ground for interdisciplinary research. The presence of the ethoxyphenyl group can influence the compound's lipophilicity and pharmacokinetic properties, potentially enhancing its biological activity and allowing it to cross biological membranes more effectively.

Medicinal Chemistry and Pharmacology: The structural similarity of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol to known anti-inflammatory and analgesic agents suggests its potential in these areas. mdpi.com Interdisciplinary research involving medicinal chemists, pharmacologists, and biologists could explore its mechanism of action and evaluate its efficacy in preclinical models of pain and inflammation.

Agrochemistry and Environmental Science: Given the known applications of pyrazoles in agriculture, collaborative research between chemists and agricultural scientists could investigate the herbicidal, insecticidal, and fungicidal properties of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol and its analogues. Environmental scientists could assess the environmental fate and potential impact of these compounds.

Materials Science and Engineering: The fluorescent properties inherent to many pyrazole derivatives suggest that 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol could be explored as a building block for novel materials. globalresearchonline.net Collaboration between chemists and materials scientists could lead to the development of new fluorescent probes for bioimaging, sensors for environmental monitoring, or advanced organic light-emitting diodes (OLEDs). The formation of multicomponent crystals, or cocrystals, is another area of interest in materials science where pyrazole derivatives have shown promise.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, adapting methods for analogous pyrazole derivatives, the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate under reflux in ethanol, catalyzed by acetic acid, can yield the target compound. Catalyst-free approaches (e.g., solvent-free heating at 120°C for 10 minutes) may also be viable but risk oxidation side reactions requiring purification via crystallization . Optimal conditions include controlled temperatures (80–120°C), ethanol or DMSO as solvents, and catalysts like sodium acetate to enhance yield (reported up to 83% by NMR for similar compounds) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and hydrogen bonding interactions (e.g., OH proton at δ ~10–12 ppm).

- IR Spectroscopy : Identification of hydroxyl (3200–3500 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 204.22 for [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For definitive structural elucidation, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or purity for 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol derivatives?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., catalyst use, solvent choice). For instance, catalyst-free methods may yield 83% crude product (by NMR) but require crystallization to isolate pure material (71% yield) . Systematic optimization involves:

- Screening catalysts (e.g., sodium acetate vs. heterogeneous catalysts).

- Monitoring reaction progress via TLC or HPLC to minimize by-products.

- Comparing crystallization solvents (ethanol vs. acetonitrile) for purity enhancement .

Q. What crystallographic strategies are recommended for resolving the molecular structure and intermolecular interactions of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Data collection at low temperatures (100 K) to minimize disorder.

- Refinement using SHELXL, which handles hydrogen bonding networks and torsional parameters effectively. For example, analogous pyrazole derivatives exhibit intermolecular O–H···N hydrogen bonds (2.6–2.8 Å) influencing crystal packing .

Q. How can the biological activity of 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol be systematically evaluated against microbial or cancer targets?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for pyrazoles with ethoxyphenyl groups .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to structure-activity trends. For example, pyrazole derivatives with electron-withdrawing groups show enhanced activity .

- Mechanistic Studies : Molecular docking to predict binding to targets like HDACs or bacterial enzymes, validated by enzymatic inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.